molecular formula C23H26N2O5 B3994537 Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate

Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate

Cat. No.: B3994537
M. Wt: 410.5 g/mol
InChI Key: XKDWDUXWKCXRTQ-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate is a synthetic organic compound featuring a piperidine core substituted with a 4-methoxybenzoyl group and linked via an amide bond to an ethyl benzoate moiety. Its synthesis involves a multi-step process: (1) reaction of ethyl p-aminobenzoate with 4-methoxybenzoyl chloride to form the amide intermediate, and (2) subsequent treatment with hydrazine monohydrate to yield hydrazide derivatives . Its structural complexity—combining a piperidine ring, aromatic esters, and amide linkages—distinguishes it from simpler esters and amides, influencing both physicochemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-[[1-(4-methoxybenzoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-3-30-23(28)18-4-8-19(9-5-18)24-21(26)16-12-14-25(15-13-16)22(27)17-6-10-20(29-2)11-7-17/h4-11,16H,3,12-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDWDUXWKCXRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with piperidine to form 1-(4-methoxybenzoyl)piperidine. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound is primarily investigated for its potential therapeutic applications. The piperidine ring and methoxybenzoyl group are believed to interact with biological targets, influencing enzyme activity and receptor modulation. This interaction is essential for understanding its pharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer properties of piperidine derivatives, including compounds similar to Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate. For instance, derivatives have shown cytotoxicity in various cancer cell lines, indicating potential as anticancer agents. A study demonstrated that certain piperidine analogs exhibited significant apoptosis induction in tumor cells, outperforming traditional chemotherapy agents like bleomycin .

Neuropharmacological Research

The compound's structure suggests it could be beneficial in neuropharmacology. Piperidine derivatives are known to enhance bioactivity in neurological disorders. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease treatment .

Synthesis and Chemical Properties

This compound can be synthesized through several chemical pathways involving simpler precursors. The synthesis typically requires multiple steps, which can be optimized for yield and purity.

Synthetic Pathways

The synthesis process involves:

  • Formation of the piperidine ring.
  • Introduction of the methoxybenzoyl group.
  • Coupling with ethyl benzoate.

These steps highlight the compound's versatility as a building block in organic synthesis.

In Vivo Studies

In vivo studies have demonstrated the efficacy of similar compounds against visceral leishmaniasis (VL). For instance, a study involving piperidine derivatives showed significant reductions in parasite burden in hamster models, suggesting potential for treating neglected tropical diseases .

CompoundDose (mg/kg)Reduction in Parasite Burden (%)
Compound 2650 b.i.d92.7 (liver), 95 (spleen)
Miltefosine40 q.d97.8 (liver), 99.6 (spleen)

This data illustrates the promising therapeutic potential of piperidine-based compounds.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of piperidine derivatives indicate that modifications to the piperidine ring significantly influence biological activity. For example, specific substitutions enhance interaction with target proteins, leading to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The piperidine ring and methoxybenzoyl group are key functional groups that interact with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but these interactions are crucial for its biological effects .

Comparison with Similar Compounds

Table 1. Comparative Data for Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate and Analogues

Compound Name Molecular Weight (g/mol) Key Functional Groups Predicted LogP Bioactivity Notes
This compound 456.5 Piperidine, amide, benzoate, methoxy 2.1 Precursor to hydrazide-hydrazones (antimicrobial candidates)
Ethyl 4-Methoxyphenylacetate 194.2 Phenylacetate, methoxy 2.5 Limited reported bioactivity
Ethyl benzoate 150.1 Benzoate 1.9 Industrial flavoring agent
Ethyl benzoylacetate 192.2 Benzoylacetate, keto 1.7 Synthetic intermediate

Key Findings :

  • Its higher molecular weight and moderate LogP suggest balanced solubility and membrane permeability, aligning with drug-likeness criteria .
  • In contrast, analogs like ethyl benzoate exhibit higher volatility and lower complexity, rendering them unsuitable for therapeutic applications.

Biological Activity

Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring, an amide functional group, and an ethyl benzoate moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Structural Formula

C17H20N2O4\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring and methoxybenzoyl group are key functional components that may modulate the activity of enzymes or receptors, influencing various biological pathways.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Antitumor Activity : Research indicates that derivatives of piperidine compounds exhibit selective antitumor properties, suggesting that this compound may possess similar activities .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among piperidine derivatives .
  • Antibacterial Properties : Preliminary studies have shown that related piperidine compounds exhibit antibacterial activity against various strains, indicating that this compound may also have similar effects .

Case Studies

  • Antitumor Activity :
    • A study investigating piperidine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting the potential for this compound to act as an effective antitumor agent .
  • Anti-inflammatory Activity :
    • A related compound demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages, suggesting that this compound could similarly modulate inflammatory responses .
  • Antibacterial Activity :
    • Piperidine derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results. For instance, compounds with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityReference
Ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylateSimilar structureModerate antitumor activity
Piperidine derivativesVarious substitutionsAntibacterial and anti-inflammatory

This compound is unique due to its specific combination of functional groups, providing distinct chemical and biological properties compared to other piperidine derivatives.

Q & A

Basic: What are the recommended synthetic strategies for Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperidine-4-amine intermediate. A common approach includes:

  • Step 1: Coupling 4-methoxybenzoyl chloride with piperidine-4-amine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to form the 1-(4-methoxybenzoyl)piperidine-4-amine intermediate .
  • Step 2: Amidation of this intermediate with ethyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) to yield the final product .
    Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .

Advanced: How can researchers optimize the coupling efficiency in Step 1 to minimize byproduct formation?

Optimization involves:

  • Catalyst selection: Using DMAP (4-dimethylaminopyridine) to enhance acylation rates .
  • Solvent control: Anhydrous DMF or dichloromethane reduces hydrolysis of the acyl chloride intermediate.
  • Temperature modulation: Maintaining 0–5°C during acyl chloride addition prevents thermal decomposition .
    Byproducts like unreacted piperidine-4-amine can be removed via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • ¹H/¹³C NMR: Identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, piperidine ring protons at δ 1.5–3.5 ppm) .
  • IR Spectroscopy: Confirms amide (C=O stretch at ~1650 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Advanced: How can discrepancies in NMR data during structural elucidation be resolved?

Discrepancies (e.g., unexpected splitting or integration) may arise from:

  • Conformational flexibility: Dynamic NMR or variable-temperature studies can resolve overlapping signals from piperidine ring puckering .
  • Impurity interference: Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure fractions for reanalysis .
  • Computational validation: Compare experimental NMR shifts with density functional theory (DFT)-simulated spectra .

Basic: What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Receptor binding studies: Radioligand displacement assays (e.g., for GPCRs) using tritiated ligands to quantify IC₅₀ values .
  • Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs with varying substituents?

  • Substituent variation: Synthesize analogs with halogen (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) on the benzoyl moiety to assess electronic effects .
  • Computational docking: Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., COX-2 or β-secretase) .
  • Pharmacokinetic profiling: Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Basic: What are common impurities encountered during synthesis, and how are they identified?

  • Unreacted intermediates: Detectable via TLC (Rf comparison) or HPLC retention time shifts .
  • Hydrolysis byproducts: Ethyl 4-aminobenzoate (from ester cleavage) identified by LC-MS (m/z 180.1) .
  • Oxidation products: Piperidine N-oxide derivatives characterized by distinct NMR shifts (δ 3.0–3.5 ppm for N-O protons) .

Advanced: How can metabolic stability be improved through structural modifications?

  • Ester-to-amide conversion: Replace the ethyl ester with a tertiary amide to reduce esterase-mediated hydrolysis .
  • Piperidine substitution: Introduce methyl or fluorine groups at the 3-position to block cytochrome P450 oxidation .
  • Prodrug strategies: Mask polar groups (e.g., amine) with acetyl or PEGylated moieties for enhanced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate
Reactant of Route 2
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Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.